(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19801998
InChI: InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H
SMILES:
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC19801998

Molecular Formula: C6H12ClNO4

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
IUPAC Name 4,5-dihydroxypiperidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H
Standard InChI Key XEWYBIJVUARTSV-UHFFFAOYSA-N
Canonical SMILES C1C(C(CNC1C(=O)O)O)O.Cl

Introduction

Chemical Identity and Structural Features

Stereochemical Configuration

The (2R,4R,5S) configuration defines the spatial arrangement of hydroxyl and carboxylic acid groups on the piperidine ring. This stereochemistry is critical for molecular recognition by biological targets, as evidenced by studies on analogous iminosugars like miglitol and miglustat, where stereochemical variations directly influence glucosidase inhibition potency . The equatorial positioning of hydroxyl groups at C-4 and C-5 likely enhances hydrogen-bonding interactions with enzyme active sites, while the axial carboxylic acid at C-2 may contribute to electrostatic stabilization .

Physicochemical Properties

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base form, a feature common to pharmaceutical derivatives aimed at enhancing bioavailability. The presence of multiple hydroxyl groups (log P ≈ −2.1 predicted) and a carboxylic acid (pK~a~ ≈ 3.5) suggests high polarity, necessitating formulation strategies to optimize membrane permeability .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis of (2R,4R,5S)-4,5-dihydroxypiperidine-2-carboxylic acid hydrochloride is documented, analogous routes for polyhydroxypiperidines involve:

  • Aminocyclization of Epoxides: D-mannitol-derived bis-epoxides undergo S~N~2 aminocyclization to form six-membered iminosugar cores, as demonstrated in the synthesis of miglitol analogs .

  • Carboxylic Acid Functionalization: Esterification and hydrazide formation from pyrrolidine-3-carboxylic acid precursors, followed by cyclization with heterocyclic moieties, are well-established methods for introducing diverse substituents .

Table 1: Key Synthetic Intermediates for Piperidine Derivatives

IntermediateRole in SynthesisReference
D-mannitol bis-epoxideCore cyclization substrate
5-Oxopyrrolidine-3-carboxylic acidPrecursor for hydrazide derivatives
N-Alkyl hydrazidesBuilding blocks for heterocyclic appendages

Structural Characterization

X-ray crystallography and NMR spectroscopy are pivotal for confirming stereochemistry. For example, intramolecular hydrogen bonds (e.g., O—H⋯O motifs) and ring puckering parameters (e.g., Cremer-Pople analysis) have been used to validate conformations in related piperidine derivatives .

Biological Activity and Mechanism

Glucosidase Inhibition

Iminosugars with analogous stereochemistry, such as miglitol (IC~50~ α-glucosidase = 0.1 µM), inhibit carbohydrate-processing enzymes by mimicking transition-state intermediates . The (2R,4R,5S) configuration aligns with the active stereochemical requirements for binding to the catalytic pocket of β-glucosidases, as seen in L-ido-azepane derivatives (IC~50~ = 4 µM) .

Table 2: Comparative Glucosidase Inhibition of Piperidine Analogs

CompoundEnzyme TargetIC~50~ (µM)Reference
Miglitolα-Glucosidase0.1
L-ido-azepaneβ-Glucosidase4
DNJ (1-deoxynojirimycin)α/β-Glucosidase12

Pharmacological Applications

Antidiabetic Therapeutics

As a putative α-glucosidase inhibitor, this compound could delay carbohydrate digestion, reducing postprandial hyperglycemia—a mechanism leveraged by miglitol for type 2 diabetes management .

Antiviral Prospects

Iminosugars with similar structures inhibit viral glycosyltransferases critical for pathogen entry (e.g., Zika, dengue) . The carboxylic acid moiety may chelate metal ions required for viral replication, expanding its utility.

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